molecular formula C14H11F4NO B1443424 (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine CAS No. 472964-41-3

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B1443424
CAS No.: 472964-41-3
M. Wt: 285.24 g/mol
InChI Key: NBNOQWGFAYSDDE-UHFFFAOYSA-N
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Description

“(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine” is a biphenyl-derived compound featuring a methanamine group at the 4-position of one phenyl ring, a fluorine atom at the 3-position, and a trifluoromethoxy (-OCF₃) group at the 4'-position of the adjacent phenyl ring. This structure combines electron-withdrawing substituents (fluoro and trifluoromethoxy) with a primary amine functional group, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes where lipophilicity and electronic effects are critical .

Synthesis: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates. For example, 3-fluoro-4-(trifluoromethoxy)phenylboronic acid has been employed in palladium-catalyzed couplings to construct the biphenyl scaffold . Subsequent functionalization of the boronic acid precursor with hydrazine hydrate or other amines yields the methanamine derivative .

Properties

IUPAC Name

[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)20-14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNOQWGFAYSDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine is a synthetic compound with a molecular formula of C14H11F4NO and a molecular weight of 285.24 g/mol. It is characterized by its unique trifluoromethoxy and fluorine substituents, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : [2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
  • Canonical SMILES : C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F

Biological Activity Overview

Research into the biological activity of (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine has primarily focused on its potential as an inhibitor for various biological targets. Below are some key findings regarding its activity:

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar in structure to (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine in inhibiting Plasmodium falciparum, the causative agent of malaria. Compounds that share structural motifs with this biphenyl derivative have demonstrated significant antiparasitic effects through inhibition of key metabolic pathways within the parasite, particularly targeting enzymes involved in the methylerythritol 4-phosphate (MEP) pathway .

Cytotoxicity and Selectivity

In vitro studies have assessed cytotoxicity against human cell lines, revealing that certain derivatives exhibit varying levels of toxicity. For instance, a related compound showed an IC50 value of 23.6 μM against P. falciparum, while demonstrating a lower IC50 of 0.8 μM against human hepatocytes (Hep G2), indicating a lack of specificity towards the parasite . Such findings underscore the importance of further structural optimization to enhance selectivity and reduce toxicity.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to explore modifications on the biphenyl structure that could enhance biological activity against P. falciparum. The study identified that specific substitutions at the phenyl rings significantly influenced inhibitory potency and metabolic stability. For example, introducing additional fluorine atoms enhanced binding affinity to target enzymes .

Research has indicated that compounds with similar structures can inhibit not only the MEP pathway but also other metabolic pathways in P. falciparum. This dual-targeting approach could be beneficial in circumventing resistance mechanisms commonly observed with traditional antimalarial drugs .

Data Tables

CompoundTargetIC50 (μM)Comments
Compound 1P. falciparum23.6 ± 6.4Moderate potency
Compound 2Hep G20.8 ± 0.2High cytotoxicity
Compound 3MEP PathwayN/ADual-targeting potential

Scientific Research Applications

Research into the biological activity of (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine has primarily focused on its potential as an inhibitor for various biological targets. Below are key findings regarding its activity:

Antiparasitic Activity

Studies have indicated that compounds sharing structural motifs with this biphenyl derivative exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of key metabolic pathways within the parasite, particularly targeting enzymes involved in the methylerythritol 4-phosphate (MEP) pathway.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against human cell lines. For instance, related compounds demonstrated varying levels of toxicity, with an IC50 value of 23.6 μM against P. falciparum and a lower IC50 of 0.8 μM against human hepatocytes (Hep G2). This suggests a lack of specificity towards the parasite, highlighting the need for further structural optimization to enhance selectivity and reduce toxicity.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has been conducted to explore modifications on the biphenyl structure that could enhance biological activity against P. falciparum. Specific substitutions at the phenyl rings significantly influenced inhibitory potency and metabolic stability. For example:

  • Introducing additional fluorine atoms enhanced binding affinity to target enzymes.
  • Compounds with similar structures were found to inhibit both the MEP pathway and other metabolic pathways in P. falciparum, which could be beneficial in circumventing resistance mechanisms commonly observed with traditional antimalarial drugs.
CompoundTargetIC50 (μM)Comments
Compound 1P. falciparum23.6 ± 6.4Moderate potency
Compound 2Hep G20.8 ± 0.2High cytotoxicity
Compound 3MEP PathwayN/ADual-targeting potential

Comparison with Similar Compounds

Key Features :

  • Trifluoromethoxy group: Enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups.
  • Fluorine atom : Modulates electronic properties and may improve binding affinity in biological systems.
  • Methanamine group : Provides a reactive site for further derivatization or interaction with biological targets.
Substituent Variations

Trifluoromethoxy vs. Methoxy :

  • (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine hydrochloride (): Replacing -OCF₃ with -OCH₃ reduces lipophilicity (logP decreases by ~1.5 units) and metabolic stability. Methoxy groups are more prone to oxidative demethylation, whereas -OCF₃ resists metabolic degradation .
  • Biological implication : The trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to the methoxy analog, making it more suitable for CNS-targeted therapies.

Fluoro vs. Chloro :

  • 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (): Chlorine increases molecular weight and lipophilicity (Cl: +0.71 logP vs. F: +0.14 logP) but introduces steric bulk. Fluorine’s higher electronegativity may improve electrostatic interactions in receptor binding .

Functional Group Variations

Methanamine vs. Boronic Acid :

  • (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid (): Boronic acids serve as intermediates in Suzuki couplings. Unlike methanamine, they lack biological activity but are critical for synthesizing biphenyl scaffolds. The propyl group in this analog increases hydrophobicity, affecting solubility .

Methanamine vs. Secondary amines generally exhibit lower metabolic clearance than primary amines .

Positional Isomers

3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride (): Lacks the 4'-trifluoromethoxy group, reducing steric hindrance and lipophilicity. This compound may exhibit weaker binding to hydrophobic enzyme pockets compared to the target molecule .

Preparation Methods

Construction of the Biphenyl Core with Trifluoromethoxy Substituent

The biphenyl scaffold bearing a trifluoromethoxy group is typically synthesized via palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and arylboronic acids. The following conditions are commonly employed:

Step Reagents and Catalysts Solvents Conditions Yield and Notes
Suzuki Coupling 1-Bromo-4-(trifluoromethoxy)benzene + 4-hydroxymethylphenylboronic acid Tetrahydrofuran (THF) / N,N-dimethylformamide (DMF) (1:1) PdCl2(dppf) or Pd(PPh3)Cl2 catalyst, cesium carbonate base, nitrogen atmosphere, 90 °C, 1 hour High yields (~90-98%) reported; reaction flushed with nitrogen to maintain inert atmosphere; product isolated by extraction and silica gel filtration

This step forms the biphenyl-4-yl-methanol intermediate, which is crucial for further transformations.

Conversion of Biphenyl-4-yl-methanol to Biphenyl-4-yl-methyl Chloride

The hydroxymethyl group on the biphenyl intermediate is converted to a chloromethyl group using thionyl chloride under mild conditions:

Step Reagents Solvent Conditions Yield and Notes
Chlorination Thionyl chloride (SOCl2) Chloroform (CHCl3) Room temperature (20 °C), 12 hours Excellent yields (~98%); reaction mixture concentrated and purified by flash chromatography; product characterized by 1H NMR and mass spectrometry

This chloromethyl derivative serves as a key electrophilic intermediate for subsequent amination.

Alternative Reduction of Carboxylic Acid Derivatives to Alcohols and Amines

In some protocols, the biphenyl carboxylic acid derivatives are reduced to the corresponding alcohols using lithium aluminum hydride (LiAlH4) in tetrahydrofuran under inert atmosphere at 0-20 °C, followed by conversion to amines:

Step Reagents Solvent Conditions Yield and Notes
Reduction Lithium aluminum hydride (LiAlH4) Tetrahydrofuran (THF) 0-20 °C, 4 hours, nitrogen atmosphere Moderate to good yields (66.8%-79%); careful quenching and workup required; product purified by column chromatography; characterized by 1H NMR

This method is useful when starting from carboxylic acid precursors rather than halide intermediates.

Summary Table of Key Preparation Steps

Step No. Transformation Key Reagents Solvent Conditions Yield (%) Notes
1 Suzuki coupling to form biphenyl-methanol PdCl2(dppf), Cs2CO3 THF/DMF (1:1) 90 °C, 1 h, N2 atmosphere ~90-98 High purity, inert atmosphere essential
2 Conversion of alcohol to chloromethyl Thionyl chloride Chloroform 20 °C, 12 h ~98 Mild conditions, flash chromatography purification
3 Amination of chloromethyl intermediate Ammonia or amine Ethanol RT to mild heating, 1-4 h ~90 Efficient nucleophilic substitution
4 Reduction of acid to alcohol LiAlH4 THF 0-20 °C, 4 h, N2 66.8-79 Requires careful quenching, alternative route

Research Findings and Considerations

  • Catalyst Selection: Palladium catalysts such as PdCl2(dppf) and Pd(PPh3)Cl2 are effective for Suzuki coupling, providing high yields and selectivity under mild conditions.
  • Base and Solvent Effects: Cesium carbonate is a preferred base for cross-coupling, and the mixed solvent system of THF and DMF facilitates solubility and reaction kinetics.
  • Reaction Atmosphere: Inert atmosphere (nitrogen) is critical during palladium-catalyzed steps and LiAlH4 reductions to prevent catalyst poisoning and side reactions.
  • Purification: Flash chromatography on silica gel with cyclohexane/ethyl acetate gradients is commonly used to purify intermediates and final products.
  • Characterization: Products are confirmed by 1H NMR spectroscopy and mass spectrometry, ensuring structural integrity and purity.

Q & A

Q. What are the common synthetic routes for preparing (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine?

  • Methodological Answer: The synthesis typically involves cross-coupling strategies. A Suzuki-Miyaura reaction between a boronic acid derivative (e.g., 3-fluoro-4-bromo-phenylboronic acid) and a trifluoromethoxy-substituted aryl halide is a key step . Post-coupling, the amine group is introduced via reductive amination or Gabriel synthesis. For example, Enamine Ltd’s catalog lists structurally similar biphenyl methanamines synthesized through such routes, often requiring protective groups (e.g., Boc) to prevent side reactions during coupling . Purification via column chromatography and characterization by 1^1H/13^{13}C NMR and LC-MS are standard.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 19^{19}F NMR are critical for confirming fluorine substitution patterns. For instance, the trifluoromethoxy group (OCF3-OCF_3) shows distinct 19^{19}F signals near -57 ppm .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers.
  • X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying biphenyl torsion angles and fluorine positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or crystallographic data for this compound?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or crystallographic disorder. Strategies include:
  • Variable-Temperature NMR: To assess conformational flexibility (e.g., observing signal coalescence at higher temperatures).
  • 2D NMR (COSY, NOESY): For assigning overlapping proton signals, especially in crowded aromatic regions .
  • Twinned Crystallography: SHELXD can model twinned crystals, common in fluorinated biphenyls, by refining twin laws and occupancy factors .

Q. What computational methods are used to predict the compound’s reactivity or binding interactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting sites for functionalization (e.g., fluorination effects on electron density) .
  • Molecular Docking: Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes with fluorinated ligand-binding pockets). PubChem data on similar amines highlight fluorine’s role in enhancing binding affinity via hydrophobic interactions .

Q. How does the position of fluorine and trifluoromethoxy groups influence the compound’s physicochemical properties?

  • Methodological Answer:
  • Lipophilicity (logP\log P): Fluorine at the 3-position increases hydrophobicity compared to para-substituted analogs, as shown in Kanto Reagents’ trifluoromethoxy phenol derivatives .
  • Metabolic Stability: Trifluoromethoxy groups resist oxidative degradation better than methoxy groups, as evidenced in pharmacokinetic studies of related biphenyl amines .
  • Electronic Effects: Hammett constants (σm\sigma_m for F-F = +0.34; OCF3-OCF_3 = +0.38) predict electron-withdrawing effects, influencing reaction rates in nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine
Reactant of Route 2
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(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

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